molecular formula C10H11BrO3 B6331493 3-Bromo-2-propoxybenzoic acid CAS No. 1250352-89-6

3-Bromo-2-propoxybenzoic acid

Cat. No. B6331493
CAS RN: 1250352-89-6
M. Wt: 259.10 g/mol
InChI Key: VPFMTDWWNQCBTF-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxybenzoic acid is an organic compound that acts as a building block for the preparation of beta-substituted acrylates . It is used in the preparation of various organic compounds .


Synthesis Analysis

The synthesis of 3-Bromo-2-propoxybenzoic acid involves various chemical reactions. The compound has a CAS Number of 1250352-89-6 and a molecular weight of 259.1 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-propoxybenzoic acid is represented by the Inchi Code 1S/C10H11BrO3/c1-2-6-14-9-7 (10 (12)13)4-3-5-8 (9)11/h3-5H,2,6H2,1H3, (H,12,13) and the Inchi key is VPFMTDWWNQCBTF-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-2-propoxybenzoic acid undergoes various chemical reactions. For instance, it can be used as a precursor for the preparation of other organic compounds .


Physical And Chemical Properties Analysis

3-Bromo-2-propoxybenzoic acid is a solid compound with a molecular weight of 259.1 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

3-Bromo-2-propoxybenzoic acid: is utilized in medicinal chemistry for the synthesis of various bioactive compounds. Its bromine atom can be strategically replaced or used in coupling reactions to create molecules with potential therapeutic effects. For instance, it can serve as a precursor in the synthesis of molecules with anticancer, antibacterial, or antiviral activities .

Agriculture: Suzuki-Miyaura Coupling

In the agricultural sector, 3-Bromo-2-propoxybenzoic acid can be used in the Suzuki-Miyaura coupling process to create cross-coupled products. These products are essential in developing new agrochemicals, such as pesticides and herbicides, that help in crop protection and yield improvement .

Industrial Applications: Material Synthesis

Industrially, this compound finds applications in the synthesis of materials, particularly polymers and resins. The bromine moiety in 3-Bromo-2-propoxybenzoic acid can be involved in radical initiations or act as a flame retardant element in the polymer matrix .

Environmental Science: Study of Brominated Disinfection By-products

Environmental scientists use 3-Bromo-2-propoxybenzoic acid to understand the behavior and impact of brominated disinfection by-products (DBPs). These DBPs are formed during water treatment processes and can have adverse effects on marine life and ecosystems .

Material Science: Development of Advanced Materials

In material science, 3-Bromo-2-propoxybenzoic acid is a valuable reagent for developing advanced materials with specific properties. It can be used to modify surface characteristics or to create composite materials with enhanced functionalities .

Analytical Chemistry: Chromatographic Standards

Lastly, in analytical chemistry, 3-Bromo-2-propoxybenzoic acid can be employed as a standard in chromatographic analysis due to its distinct chemical structure. It helps in the calibration of instruments and ensures the accuracy of analytical results .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective equipment .

Relevant Papers There are several papers related to 3-Bromo-2-propoxybenzoic acid. For instance, a paper titled “Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools” discusses the synthesis and functionalization of related compounds . Another paper titled “Crystal structure of 3-bromo-2-hydroxybenzoic acid” discusses the crystal structure of a similar compound .

properties

IUPAC Name

3-bromo-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMTDWWNQCBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-propoxybenzoic acid

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